molecular formula C27H45NO6 B1222130 Pingpeimine B CAS No. 82851-52-3

Pingpeimine B

Cat. No. B1222130
CAS RN: 82851-52-3
M. Wt: 479.6 g/mol
InChI Key: HMUQUHYFVPYNMA-PGVGQCOISA-N
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Description

Pingpeimine B is a natural compound with the CAS number 82851-52-3 . It is also known by the name Pingbeimine B . It is soluble in organic solvents such as methanol, ethanol, and DMSO .


Molecular Structure Analysis

Pingpeimine B has the molecular formula C27H45NO6 and a molecular weight of 479.66 . Its structure and configuration have been established based on IR, MS, 1 HNMR, and 13 CNMR spectra .


Physical And Chemical Properties Analysis

Pingpeimine B has a predicted boiling point of 652.9±55.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 13.56±0.70 .

Scientific Research Applications

Quality Control in Traditional Medicine

Pingpeimine B, alongside other alkaloids like pingpeimine A, peimine, and peiminine, is a constituent of Bulbus Fritillariae Ussuriensis, a traditional medicinal plant. A study by Lin Rui-chao (2008) explored these alkaloids' potential as quality control indicators for Bulbus Fritillariae Ussuriensis. The research concluded that single alkaloids are not suitable for this purpose, suggesting that total alkaloid content is a more reliable quality control measure (Lin Rui-chao, 2008).

Isolation and Identification in Pharmacognosy

In the field of pharmacognosy, the isolation and identification of alkaloids from plants like Fritillaria ussuriensis are crucial. A study conducted by Xu et al. (1982) focused on isolating and identifying various alkaloids, including pingpeimine B, from this plant. This research plays a significant role in understanding the chemical composition and potential medicinal properties of traditional medicinal plants (Xu et al., 1982).

Role in Research Beyond Medicine

While the direct applications of pingpeimine B in scientific research seem to be primarily in traditional medicine and pharmacognosy, the term 'pingpeimine B' appears in various other contexts. However, these contexts do not directly relate to the pharmacological or medicinal properties of pingpeimine B itself. For example, the term appears in studies related to the Pediatric Imaging, Neurocognition, and Genetics (PING) data repository, which is a resource for child development research (Jernigan et al., 2016). It's important to note that these instances are not directly relevant to the chemical properties or applications of pingpeimine B.

properties

IUPAC Name

(2S,6S,9S,10S,11S,12S,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO6/c1-14-4-5-22-25(3,32)23-19(13-28(22)12-14)26(33)10-18-16(27(26,34)11-21(23)31)9-20(30)17-8-15(29)6-7-24(17,18)2/h14-23,29-34H,4-13H2,1-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22-,23-,24-,25+,26?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUQUHYFVPYNMA-PGVGQCOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(CC4(C5CC(C6CC(CCC6(C5CC4(C3CN2C1)O)C)O)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@H](CC4([C@@H]5C[C@@H]([C@H]6C[C@H](CC[C@@]6([C@H]5CC4([C@@H]3CN2C1)O)C)O)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002961
Record name Cevane-3,6,12,14,16,20-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134110

CAS RN

82851-52-3
Record name Pingpeimine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082851523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevane-3,6,12,14,16,20-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
DM Xu, SQ Wang, EX Huang, ML Xu… - Yao xue xue bao …, 1988 - pubmed.ncbi.nlm.nih.gov
[Isolation and identification of pingpeimine B] [Isolation and identification of pingpeimine B] … pingpeimine B …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
KH Timotius, AW Santoso… - Tropical Journal of …, 2022 - search.ebscohost.com
… The UPLC-QTOF-MS/MS analyses showed the presence of adenosine, chelidimerine, and pingpeimine B in the water extracts of the sclerotium and the fruiting body. Whereas cytidine, …
Number of citations: 0 search.ebscohost.com
L Wang, ZP Yao, P Li, SB Chen, PK So… - Journal of separation …, 2016 - Wiley Online Library
Methods based on triple quadrupole tandem mass spectrometry have been widely used and reported as highly selective and sensitive methods for quantifying substances of herbal …
Y Li, L Zhang, H Wu, X Wu, L Ju, Y Zhang - Analytical Methods, 2014 - pubs.rsc.org
Bulbus fritillariae (Bei Mu, BM), with its bulbs widely applied in clinical conditions, is commonly used to reduce heat, moisturize the lungs, relieve cough and expel phlegm. Given the …
Number of citations: 21 pubs.rsc.org
GQ Han, YY Chen, XT Liang - The Alkaloids: Chemistry and Pharmacology, 1988 - Elsevier
… Two new alkaloids, pingpeimine-A (158, C,,H,,NO,, mp 258-260C and pingpeimine-B (C,7H,… The structure of pingpeimine-B is to be investigated. It was shown that pingpeimine-A had …
Number of citations: 23 www.sciencedirect.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Beimu, Bulbus Fritillariae, is one of the most widely used Chinese medicines. The following items from Fritillaria species (Liliaceae) are officially listed in the Chinese Pharmacopoeia: …
Number of citations: 3 link.springer.com
WJ Zhao, XY Chen, FJ Liu, Y Jiang… - Available at SSRN …, 2022 - papers.ssrn.com
Authentication and adulteration detection of closely related herbal medicines is a thorny issue in the quality control and market standardization of traditional Chinese medicine. Taking …
Number of citations: 1 papers.ssrn.com
HJ Li, Y Jiang, P Li - Natural product reports, 2006 - pubs.rsc.org
Covering: 1980 to 2005 Plants belonging to the Liliaceae family have been the topic of research in many phytochemical and pharmacological laboratories because they contain …
Number of citations: 225 pubs.rsc.org
X Pei-Gen, J Yan, L Ping, L Yi-Bo, L Yong - Journal of Systematics and …, 2007 - jse.ac.cn
… verticine verticinone pingpeimine pingpeimine C pingpeininoside heilonine imperialine imperialine-β-Dglucoside pingpeimine B ussurienine ussuricnone ussuriedine ussuriedinone …
Number of citations: 52 www.jse.ac.cn
WJ Zhao, XY Chen, FJ Liu, Y Jiang, TC Yang… - Available at SSRN … - papers.ssrn.com
Authentication and adulteration detection of closely related herbal medicines is a thorny issue in the quality control and market standardization of traditional Chinese medicine. Taking …
Number of citations: 0 papers.ssrn.com

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